molecular formula C10H8FN3O2 B1380181 1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1511171-91-7

1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1380181
CAS No.: 1511171-91-7
M. Wt: 221.19 g/mol
InChI Key: GPFSEEDIHPNMTR-UHFFFAOYSA-N
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Description

“(3-fluoro-5-methylphenyl)boronic acid” is a chemical compound with the empirical formula C7H8BFO2 and a molecular weight of 153.95 . It is a solid substance .


Physical and Chemical Properties Analysis

“(3-fluoro-5-methylphenyl)boronic acid” has a molecular weight of 153.95 g/mol. It has 2 hydrogen bond donors and 3 hydrogen bond acceptors. Its exact mass and monoisotopic mass are 154.0601378 g/mol. It has a topological polar surface area of 40.5 Ų .

Scientific Research Applications

Synthesis and Biological Activity

Researchers have developed novel triazole analogues, including derivatives synthesized from 1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, which have shown significant antibacterial activity against human pathogenic bacteria. These compounds, evaluated against strains such as Escherichia coli and Klebsiella pneumoniae, have emerged as potential molecules for further development in combating bacterial infections (Nagaraj, Srinivas, & Rao, 2018).

Oriented Synthesis Methods

A new method for the synthesis of triazole derivatives, including 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, has been designed. This method utilizes phenyl acetylene as raw materials, highlighting the ease of starting materials, high stereoselectivity, and good overall yield, indicating its importance as an intermediate in drug synthesis (Liu et al., 2015).

Photophysical Properties and Application Prospects

The synthesis of novel 2-aryl-1,2,3-triazol-4-carboxylic acids (ATAs) has led to compounds with bright blue fluorescence, excellent quantum yields, and large Stokes shifts. These properties make ATAs suitable for applications as sensors for monitoring and controlling pH in biological research, thanks to their sensitivity to both structural changes and the microenvironment (Safronov et al., 2020).

Antimicrobial Activity

Unexpected synthesis of certain triazole-4-carbonyl derivatives has shown significant antimicrobial activity. This includes the inhibition of the growth of bacteria such as Listeria monocytogenes and Escherichia coli, comparable to that of standard antibiotics like ampicillin and vancomycin, demonstrating its potential in antimicrobial applications (Kariuki et al., 2022).

Properties

IUPAC Name

1-(3-fluoro-5-methylphenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c1-6-2-7(11)4-8(3-6)14-5-9(10(15)16)12-13-14/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFSEEDIHPNMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
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1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

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